molecular formula C20H22N2O7 B14769216 Thalidomide-5'-O-C6-acid

Thalidomide-5'-O-C6-acid

Cat. No.: B14769216
M. Wt: 402.4 g/mol
InChI Key: HTRKTFQTJGMMTB-UHFFFAOYSA-N
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Description

Thalidomide-5’-O-C6-acid is a derivative of thalidomide, a compound historically known for its teratogenic effects but also for its therapeutic applications in treating multiple myeloma and leprosy. Thalidomide-5’-O-C6-acid is particularly significant in the field of targeted protein degradation, where it serves as a building block for degrader molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5’-O-C6-acid involves the modification of the thalidomide molecule to introduce a carboxylic acid group at the 5’ position. This is typically achieved through a series of organic reactions, including nitration, reduction, and hydrolysis. The specific conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .

Industrial Production Methods: Industrial production of Thalidomide-5’-O-C6-acid follows a similar synthetic route but on a larger scale. The process is designed to be cost-effective and environmentally friendly, often involving continuous flow reactors and automated systems to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions: Thalidomide-5’-O-C6-acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various thalidomide derivatives with modified functional groups, which can be further utilized in medicinal chemistry and drug development .

Scientific Research Applications

Thalidomide-5’-O-C6-acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Thalidomide-5’-O-C6-acid involves its binding to cereblon (CRBN), a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation is a powerful approach for eliminating disease-causing proteins and has significant therapeutic potential .

Comparison with Similar Compounds

Uniqueness: Thalidomide-5’-O-C6-acid is unique due to its specific modification at the 5’ position, which allows for the conjugation of various functional groups. This makes it a versatile building block for designing targeted protein degraders and other bioactive molecules .

Properties

Molecular Formula

C20H22N2O7

Molecular Weight

402.4 g/mol

IUPAC Name

7-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyheptanoic acid

InChI

InChI=1S/C20H22N2O7/c23-16-9-8-15(18(26)21-16)22-19(27)13-7-6-12(11-14(13)20(22)28)29-10-4-2-1-3-5-17(24)25/h6-7,11,15H,1-5,8-10H2,(H,24,25)(H,21,23,26)

InChI Key

HTRKTFQTJGMMTB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCC(=O)O

Origin of Product

United States

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